molecular formula C27H34O6 B042430 Benzyl (1-(isobutyryloxy)-2,2,4-trimethylpentan-3-yl) phthalate CAS No. 16883-83-3

Benzyl (1-(isobutyryloxy)-2,2,4-trimethylpentan-3-yl) phthalate

Cat. No.: B042430
CAS No.: 16883-83-3
M. Wt: 454.6 g/mol
InChI Key: HPZSSCRWFLKGOG-UHFFFAOYSA-N
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Description

Benzyl (1-(isobutyryloxy)-2,2,4-trimethylpentan-3-yl) phthalate is a sophisticated synthetic organic compound of significant interest in polymer science and materials research. This molecule is structurally engineered as a potential plasticizer, where the phthalate core and the bulky, branched alkyl side chain work synergistically to influence the physical properties of polymer matrices, particularly Polyvinyl Chloride (PVC). Its primary research value lies in investigating the structure-activity relationships of plasticizers, specifically how the benzyl ester and the sterically hindered 1-(isobutyryloxy)-2,2,4-trimethylpentyl group affect compatibility, migration resistance, and thermal stability within a polymer blend. Researchers utilize this compound to develop advanced polymeric materials with tailored flexibility, durability, and low volatility. Furthermore, its complex structure makes it a valuable intermediate for synthesizing more specialized derivatives or as a model compound in analytical chemistry for developing and calibrating chromatographic and mass spectrometric methods. This reagent is provided for controlled laboratory research and is strictly for use in these in vitro applications.

Properties

IUPAC Name

1-O-benzyl 2-O-[2,2,4-trimethyl-1-(2-methylpropanoyloxy)pentan-3-yl] benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C27H34O6/c1-18(2)23(27(5,6)17-32-24(28)19(3)4)33-26(30)22-15-11-10-14-21(22)25(29)31-16-20-12-8-7-9-13-20/h7-15,18-19,23H,16-17H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZSSCRWFLKGOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)(C)COC(=O)C(C)C)OC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4027785
Record name Benzyl 3-isobutyryloxy-1-isopropyl-2,2-dimethylpropyl phthalate
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Molecular Weight

454.6 g/mol
Source PubChem
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Physical Description

Liquid
Record name 1,2-Benzenedicarboxylic acid, 1-[2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl] 2-(phenylmethyl) ester
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CAS No.

16883-83-3
Record name 1,2-Benzenedicarboxylic acid, 1-[2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl] 2-(phenylmethyl) ester
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Record name Benzyl 3-isobutyryloxy-1-isopropyl-2,2-dimethylpropyl phthalate
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Record name 1,2-Benzenedicarboxylic acid, 1-[2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl] 2-(phenylmethyl) ester
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Record name Benzyl 3-isobutyryloxy-1-isopropyl-2,2-dimethylpropyl phthalate
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Record name Benzyl 3-isobutyryloxy-1-isopropyl-2,2-dimethylpropyl phthalate
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Record name BENZYL (1-(ISOBUTYRYLOXY)-2,2,4-TRIMETHYLPENTAN-3-YL) PHTHALATE
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Preparation Methods

Stepwise Esterification of Phthalic Anhydride

This method involves sequential esterification of phthalic anhydride with the two alcohols.

First Esterification: Formation of Monoester Intermediate

Phthalic anhydride reacts with 1-(isobutyryloxy)-2,2,4-trimethylpentan-3-ol under acidic or basic catalysis. For example, sulfuric acid (0.5–2 wt%) or organoamines (e.g., triethylamine) facilitate the reaction at 90–120°C for 4–6 hours. The molar ratio of phthalic anhydride to alcohol typically ranges from 1:1.05 to 1:1.25 to ensure complete conversion.

Second Esterification: Introduction of Benzyl Group

The monoester intermediate undergoes further esterification with benzyl chloride or benzyl alcohol. Using benzyl chloride, the reaction proceeds in the presence of sodium hydroxide to form a sodium salt intermediate, followed by nucleophilic substitution. Catalytic triethylamine (0.01–0.03 mol ratio) enhances reactivity at 115–140°C.

Key Reaction Parameters:

  • Temperature: 90–140°C

  • Catalyst: Triethylamine or dimethylamine

  • Molar Ratio (Phthalic Anhydride:Benzyl Chloride): 1:1.10–1.25

Transesterification of Dialkyl Phthalates

An alternative route involves transesterifying a pre-formed dialkyl phthalate (e.g., diisobutyl phthalate) with benzyl alcohol. This method employs acid catalysts (e.g., concentrated sulfuric acid) at elevated temperatures (150–180°C) to shift equilibrium toward the desired product.

Example Protocol:

  • Diisobutyl phthalate (1 mol) reacts with excess benzyl alcohol (2.5 mol) under sulfuric acid catalysis (1 wt%).

  • The mixture is refluxed for 8–12 hours, with water removal via azeotropic distillation.

  • Unreacted alcohols are stripped under vacuum (0.05–0.1 MPa).

Catalytic Systems and Reaction Optimization

Acid vs. Base Catalysis

  • Acid Catalysts: Sulfuric acid and p-toluenesulfonic acid are effective for esterification but may promote side reactions (e.g., dehydration).

  • Base Catalysts: Sodium hydroxide or organoamines (triethylamine) minimize side reactions in benzyl chloride-based esterifications.

Solvent-Free vs. Solvent-Assisted Reactions

Industrial methods favor solvent-free conditions to reduce costs and simplify purification. Small-scale syntheses may use toluene or xylene to azeotrope water, improving reaction efficiency.

Purification and Isolation

Washing and Neutralization

Crude product is washed with 5–6% sodium carbonate solution to remove residual acids or catalysts. Water washing (phthalic anhydride:water = 1:56 mol ratio) at 80–90°C ensures complete salt removal.

Vacuum Distillation and Dehydration

Post-washing, the product undergoes vacuum stripping (110–120°C, -0.08––0.05 MPa) to eliminate volatile impurities. Activated carbon (0.1–0.2 wt%) is added for decolorization before final filtration (80–110°C, 0.1–0.4 MPa).

Challenges and Mitigation Strategies

Byproduct Formation

Incomplete esterification yields monoesters or unreacted alcohols. Excess benzyl chloride (10–25% molar excess) and controlled pH (≥8) mitigate this.

Thermal Degradation

Prolonged heating above 140°C risks decomposition. Temperature moderation (115–120°C) and inert atmospheres preserve product integrity.

Industrial-Scale Considerations

Raw Material Availability

The branched alcohol 1-(isobutyryloxy)-2,2,4-trimethylpentan-3-ol is synthesized via esterification of 2,2,4-trimethylpentan-3-ol with isobutyryl chloride, requiring dedicated production lines.

Environmental and Regulatory Compliance

Wastewater from phthalate production contains residual acids and organics. Acid precipitation (e.g., sulfuric acid) recovers phthalic acid for reuse, aligning with circular economy principles .

Scientific Research Applications

Benzyl (1-(isobutyryloxy)-2,2,4-trimethylpentan-3-yl) phthalate has a wide range of applications in scientific research:

    Chemistry: Used as a plasticizer in the production of flexible polymers and resins. It is also studied for its reactivity and stability under various chemical conditions.

    Biology: Investigated for its potential effects on biological systems, particularly its role as an endocrine disruptor.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.

    Industry: Utilized in the manufacture of flexible PVC products, adhesives, and coatings.

Mechanism of Action

The mechanism of action of Benzyl (1-(isobutyryloxy)-2,2,4-trimethylpentan-3-yl) phthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can mimic or interfere with the action of natural hormones, particularly estrogen. This interaction can lead to altered gene expression and disruption of normal hormonal functions. The compound’s ability to integrate into lipid membranes also affects cell membrane fluidity and permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s distinctiveness arises from its combination of a phthalate core, benzyl ester, and a branched isobutyryloxy-aliphatic chain. Below is a comparative analysis with structurally or functionally related compounds:

Compound Key Features Biological/Physicochemical Properties
Benzyl (1-(isobutyryloxy)-2,2,4-trimethylpentan-3-yl) phthalate Branched 2,2,4-trimethylpentan-3-yl chain; isobutyryloxy group; benzyl phthalate High lipophilicity due to branched chains; potential for enhanced membrane permeability and bioactivity.
3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid Isobutyryloxy and dodecanoyloxy groups; linear chain 8× stronger antibacterial activity against S. aureus vs. lauric acid; synergism between acyloxy groups.
Divarolides F and G (Carpesium divaricatum) Isobutyryloxy, 2-methylbutyryloxy, or 3-methylbutyryloxy substituents Cytotoxic activity against HeLa cells; stereochemistry-dependent bioactivity.
Methyl benzoate (CAS 93-58-3) Simple aliphatic saturated benzoate Low toxicity; widely used as flavoring agent; limited bioactivity.
Isopropyl benzoate (CAS 939-48-0) Branched aliphatic benzoate Enhanced volatility and solubility compared to methyl benzoate; used in fragrances.

Physicochemical Properties

  • Lipophilicity : The branched 2,2,4-trimethylpentan-3-yl chain increases lipophilicity compared to straight-chain analogs (e.g., methyl or isopropyl benzoates) . This property may enhance bioavailability in hydrophobic environments.

Industrial and Regulatory Context

Key Research Findings and Gaps

  • Antibacterial Potential: Structural analogs with isobutyryloxy groups show promise, but the target compound’s specific activity remains unstudied .
  • Stereochemical Sensitivity : The bioactivity of divarolides underscores the need for stereochemical analysis of the target compound’s isobutyryloxy and trimethylpentyl groups .
  • Regulatory Considerations : Further toxicological profiling is required to assess safety, given the regulatory landscape for phthalates .

Biological Activity

Benzyl (1-(isobutyryloxy)-2,2,4-trimethylpentan-3-yl) phthalate is a chemical compound that belongs to the class of phthalates, which are widely used as plasticizers and in various industrial applications. This article explores the biological activity of this compound, focusing on its potential effects on human health and the environment.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a phthalate moiety and an isobutyryloxy group. The molecular formula can be represented as follows:

C19H30O4C_{19}H_{30}O_4

This structure contributes to its interactions within biological systems.

Biological Activity Overview

The biological activity of this compound can be assessed through various mechanisms, including endocrine disruption, cytotoxicity, and neurotoxicity.

Endocrine Disruption

Phthalates are known for their potential endocrine-disrupting properties. Studies indicate that certain phthalates can mimic or interfere with hormone functions. Benzyl phthalates have shown varying degrees of estrogenic activity in vitro. For instance, butyl benzyl phthalate (BBP), a related compound, demonstrated weak estrogen receptor binding capabilities with a relative potency significantly lower than estradiol . This suggests that benzyl phthalates may also exhibit similar characteristics.

Cytotoxicity and Cell Growth Inhibition

Research has indicated that some phthalates can induce cytotoxic effects in various cell lines. For example, studies involving human breast cancer cell lines have shown that certain phthalates can inhibit cell proliferation . The implications of such findings are critical for understanding the potential risks associated with exposure to benzyl phthalates.

Neurotoxicity

Recent studies have highlighted the neurotoxic effects of butyl benzyl phthalate on organisms like Eisenia fetida, indicating that exposure could lead to significant neurotoxic outcomes . While specific data on this compound is limited, the structural similarities to BBP suggest potential neurotoxic effects warranting further investigation.

Case Study 1: Estrogenic Activity Assessment

In a study assessing the estrogenic activity of several phthalates using recombinant yeast assays, it was found that while some compounds exhibited significant estrogenic properties, others like BBP showed minimal activity. The maximum induction observed was only 50% of that caused by estradiol . This highlights the need for more comprehensive studies on this compound to evaluate its hormonal effects.

Case Study 2: Toxicological Profile in Rodents

A long-term study involving Fischer 344 rats fed diets containing BBP showed a dose-related decrease in body weight gain and an increased incidence of pancreatic tumors at higher doses . Although direct studies on this compound are lacking, these findings underscore the potential health risks associated with similar compounds.

Summary of Research Findings

Study Focus Findings
Endocrine Disruption Weak estrogenic activity observed; requires further investigation for specific compound effects.
Cytotoxicity Inhibition of cell growth in breast cancer cell lines; implications for human health risks.
Neurotoxicity Evidence of neurotoxic effects in model organisms; suggests potential risks for human exposure.
Long-term Toxicity Dose-related health impacts observed in rodent studies; highlights need for safety assessments.

Q & A

Q. Critical Considerations :

  • Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to track carbonyl group formation.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted reagents. Purity validation requires GC-MS (>97% purity threshold) .

Basic: What analytical techniques are optimal for structural elucidation and purity assessment of this compound?

Answer:
Structural Characterization :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm ester linkages and branching patterns. For example, the isobutyryl group shows a characteristic triplet at δ 1.1–1.3 ppm (1^1H) and a carbonyl signal near δ 170 ppm (13^13C) .
  • FTIR : Peaks at ~1720 cm1^{-1} (ester C=O) and 1280–1100 cm1^{-1} (C-O stretching) confirm functional groups .

Q. Purity Assessment :

  • GC-MS : Use a polar column (e.g., Rtx-440) to resolve isomers. Calibrate with reference standards for retention time matching .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities. Validate against NIST-certified phthalate standards .

Advanced: How can researchers resolve contradictions in toxicity data across in vitro and in vivo studies for this phthalate?

Answer:
Discrepancies often arise from metabolic differences (e.g., hydrolysis rates in liver microsomes vs. environmental degradation).
Methodological Strategies :

Comparative Metabolism Studies :

  • Use radiolabeled 14^{14}C-phthalate to track metabolites in rodent models (urine, plasma) vs. human hepatocyte assays.
  • Analyze via LC-MS/MS to identify species-specific metabolites (e.g., monoester formation) .

Dose-Response Modeling : Apply benchmark dose (BMD) analysis to reconcile low-dose in vitro effects (e.g., endocrine disruption) with high-dose in vivo toxicity .

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